tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-oxaspiro[2.5]octan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-7-12(9)5-4-6-15-8-12/h9H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLHGDYACTVNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Tetrahydrofuran Precursors
The 5-oxaspiro[2.5]octane framework is typically synthesized via [2+2] cycloaddition or Simmons-Smith cyclopropanation. A tetrahydrofuran derivative bearing a pendant alkene undergoes stereoselective cyclopropanation under zinc-mediated conditions:
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Zn(Cu)/CH₂I₂ | Diethyl ether | 0°C → rt | 65% |
| Et₂Zn/CH₂Br₂ | THF | -20°C | 72% |
The reaction proceeds via a carbene intermediate, with the zinc-copper couple ensuring minimal epoxide ring opening. Stereochemical control is critical, as improper conditions lead to transannular side products.
Reductive Amination Pathways
An alternative route involves reductive amination of a spirocyclic ketone. For example, 5-oxaspiro[2.5]octan-1-one reacts with ammonium acetate and NaBH₃CN in methanol to yield the corresponding amine, which is subsequently protected as the carbamate:
$$
\ce{5-oxaspiro[2.5]octan-1-one + NH4OAc ->[\text{NaBH3CN}] 5-oxaspiro[2.5]octan-1-amine ->[\text{Boc2O}] tert-butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate}
$$
This method achieves 70–75% overall yield but requires rigorous exclusion of moisture to prevent Boc-group hydrolysis.
Carbamate Protection Strategies
Boc-Anhydride Coupling
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Optimized conditions from patent CN105461690A involve:
- Solvent : Anhydrous THF or methyl-THF
- Base : Sodium hydride (2.5 equiv)
- Temperature : 0°C → 60°C gradient
- Yield : 85–88%
Mechanistic Insights
Alternative Protecting Groups
While Boc is predominant, other groups have been explored:
| Protecting Group | Reagent | Yield | Stability |
|---|---|---|---|
| Fmoc | Fmoc-Cl/Et₃N | 68% | pH-sensitive |
| Cbz | Cbz-Cl/NaHCO₃ | 63% | Hydrogenolysis |
Boc remains preferred due to its orthogonal stability and ease of removal under mild acidic conditions.
Industrial-Scale Optimization
Solvent and Temperature Effects
Patent data reveals that methyl-THF outperforms THF in large-scale reactions due to higher boiling point (80°C vs. 66°C) and reduced peroxide formation risk. A typical protocol involves:
- Dissolve 5-oxaspiro[2.5]octan-1-amine (1.0 equiv) in methyl-THF.
- Add NaH (2.2 equiv) at 0°C under N₂.
- Charge Boc₂O (1.1 equiv) dropwise over 30 min.
- Heat to 60°C for 2 h.
- Quench with 10% citric acid, extract with EtOAc, and crystallize from n-heptane.
Process Metrics
- Throughput : 5 kg/batch
- Purity : 99.2% (HPLC)
- Impurities : <0.5% de-Boc product
Crystallization Protocols
Final purification uses mixed solvents to enhance crystal habit:
| Solvent System | Purity Increase | Recovery |
|---|---|---|
| IPA/n-Heptane (1:3) | 97.1% → 99.4% | 89% |
| EtOAc/Hexanes (1:5) | 96.8% → 98.9% | 82% |
IPA/n-Heptane is optimal, producing needle-like crystals with low solvent retention.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 1.44 (s, 9H, Boc CH₃), 3.48–3.55 (m, 2H, OCH₂), 2.78–2.85 (m, 1H, spiro CH), 1.62–1.70 (m, 4H, cyclopropane CH₂).
IR (KBr)
2978 cm⁻¹ (C-H stretch, Boc), 1695 cm⁻¹ (C=O), 1253 cm⁻¹ (C-O).
Chromatographic Purity Assessment
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC-UV (220 nm) | C18, 5μm, 150×4.6 mm | 12.7 min | 99.2% |
| UPLC-MS | HSS T3, 2.1×50 mm | 3.8 min | 99.5% |
MS (ESI+): m/z 228.2 [M+H]⁺ (calc. 227.3).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for investigating the interactions between spirocyclic molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its spirocyclic structure may impart unique pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Carbamates with Heteroatom Variations
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS: 147611-03-8)
- Structure: Contains a 7-azaspiro[3.5]nonane core (nitrogen instead of oxygen).
- Properties: Molecular weight 240.34, logP 2.15 (iLOGP), topological polar surface area (TPSA) 55.8 Ų.
- Applications : Likely used in medicinal chemistry for its improved solubility in polar solvents .
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (CAS: 1416013-81-4)
Bicyclic Carbamates
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
- Structure: Bicyclo[4.1.0]heptane (norbornane analog) with an aza bridge.
- Properties : Greater steric hindrance due to the fused bicyclic system, which may hinder nucleophilic attacks on the carbamate group.
- Applications : Used in catalysis and as a rigid scaffold in drug design .
tert-Butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate (CAS: 1354963-58-8)
- Structure : Bicyclo[3.2.1]octane with an amine group.
- Properties : The free amine (when deprotected) offers reactivity for conjugation, contrasting with the inert spiro ether oxygen in the target compound.
- Biological Relevance: Potential use in CNS-targeting therapeutics due to its lipophilicity (logP 2.3) .
Comparative Analysis Table
Key Research Findings
Synthetic Utility : The Boc group in this compound ensures stability during multi-step syntheses, similar to other tert-butyl carbamates .
Conformational Rigidity : Spiro compounds exhibit restricted rotation, enhancing enantioselectivity in asymmetric catalysis compared to flexible bicyclic analogs .
Solubility Trends : Oxygen-containing spirocarbamates (e.g., the target compound) show higher aqueous solubility than nitrogenated analogs due to increased polarity .
Biological Relevance : Bicyclic carbamates with amine groups (e.g., CAS: 1354963-58-8) are prioritized in CNS drug design for their blood-brain barrier permeability .
Biological Activity
Tert-butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is a compound characterized by a unique spirocyclic structure, which may confer distinct biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula for this compound is . The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a spirocyclic structure. This configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ |
| SMILES | CC(C)(C)OC(=O)N[C]1CC12CCC(=O)CC2 |
| InChIKey | KJKFDUASZGJGCD-UHFFFAOYSA-N |
Pharmacological Properties
Research into the biological activity of this compound has revealed potential pharmacological effects, particularly in the following areas:
- Anti-inflammatory Activity : Compounds with similar structural motifs have been shown to exhibit anti-inflammatory properties. The spirocyclic structure may enhance the interaction with inflammatory mediators, potentially leading to reduced inflammation.
- Cytotoxic Effects : Some studies suggest that carbamate derivatives can induce cytotoxic effects in cancer cell lines, although specific data on this compound remains limited.
- Enzyme Inhibition : The presence of the carbamate functional group may allow for inhibition of certain enzymes involved in metabolic pathways, although detailed studies are required to confirm this activity.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and pain pathways.
- Signal Transduction Interference : It may influence cellular signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
While comprehensive literature specifically addressing this compound is scarce, related compounds provide insights into its potential activities:
- Study on Anti-inflammatory Effects : A related spirocyclic compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that similar derivatives could possess comparable activities.
- Cytotoxicity Assessment : Research on structurally analogous carbamates indicated that they could inhibit tumor cell growth through apoptosis induction, highlighting a possible avenue for cancer therapy.
- Enzyme Interaction Studies : Investigations into carbamate derivatives have shown potential as inhibitors of acetylcholinesterase, which could be relevant for neuroprotective applications.
Q & A
Q. What strategies enhance the compound’s solubility for in vitro bioassays?
- Solutions :
- Use co-solvents (e.g., 10% DMSO in PBS) or formulate as nanoparticles (≤100 nm via sonication) .
- Modify the spirocyclic ring with hydrophilic groups (e.g., -OH) while retaining bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
